Sequence Identity Distinguishes Ranatuerin‑2CPb from Ranatuerin‑2Pb and Other 2C Paralogs
Ranatuerin‑2CPb (GIMDTIKNTAKTVAVGLLDKIKCKITGC) shows only ~60–70 % amino acid identity with the well‑characterised Ranatuerin‑2Pb (SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT) [1][2]. This degree of divergence places them in distinct paralogous groups that cluster separately in cladistic analyses of >40 ranatuerin‑2 peptides from 20 Lithobates species [3]. The substitution pattern alters both the charge distribution and the hydrophobic moment, two parameters that directly control membrane selectivity [2].
| Evidence Dimension | Amino acid sequence identity |
|---|---|
| Target Compound Data | GIMDTIKNTAKTVAVGLLDKIKCKITGC (27 residues, net charge +4, Boman index 8.64) |
| Comparator Or Baseline | Ranatuerin‑2Pb: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT (34 residues, net charge +5) |
| Quantified Difference | ~35 % sequence divergence; length difference of 7 residues |
| Conditions | Sequence alignment; physicochemical parameters calculated from DRAMP and APD databases |
Why This Matters
For procurement, the significant sequence divergence means that activity data from Ranatuerin‑2Pb cannot be extrapolated to Ranatuerin‑2CPb; each must be validated independently.
- [1] SATpdb Peptide Card satpdb28046; Ranatuerin‑2CPb sequence. URL: https://webs.iiitd.edu.in/raghava/satpdb/display_seq.php?details=satpdb28046 View Source
- [2] NovoPro Labs product page for Ranatuerin‑2Pb peptide, includes full sequence and source. URL: https://www.novoprolabs.com/ranatuerin-2pb-peptide-869008.html View Source
- [3] Conlon JM, Kolodziejek J, Nowotny N. Host defense peptides from Lithobates forreri, Hylarana luctuosa, and Hylarana signata (Ranidae): phylogenetic relationships inferred from primary structures of ranatuerin‑2 and brevinin‑2 peptides. Comp Biochem Physiol Part D 2014;11:37‑44. https://doi.org/10.1016/j.cbd.2014.06.001 View Source
